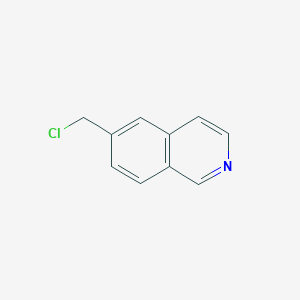

6-(Chloromethyl)isoquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8ClN |

|---|---|

Peso molecular |

177.63 g/mol |

Nombre IUPAC |

6-(chloromethyl)isoquinoline |

InChI |

InChI=1S/C10H8ClN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2 |

Clave InChI |

WNWFNMSGLLRHHC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2)C=C1CCl |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of 6 Chloromethyl Isoquinoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the C-6 position of the isoquinoline (B145761) ring is a key site for chemical reactivity, readily participating in nucleophilic substitution reactions.

The displacement of the chloride ion from the chloromethyl group is a facile process, making 6-(chloromethyl)isoquinoline a valuable intermediate in organic synthesis. The benzylic-like nature of the chloromethyl group, being attached to an aromatic system, enhances its reactivity towards nucleophiles. vulcanchem.com This reactivity is further influenced by the electron-withdrawing nature of the isoquinoline nitrogen, which can affect the stability of reaction intermediates. vulcanchem.com

The primary mechanism for these displacement reactions is typically a bimolecular nucleophilic substitution (SN2) pathway. vulcanchem.com In this mechanism, a nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to the simultaneous departure of the chloride leaving group. This process is favored due to the accessibility of the primary carbon and the stability of the departing chloride ion.

The scope of these displacement reactions is broad, allowing for the introduction of a wide array of functional groups at the 6-position of the isoquinoline core. The versatility of the chloromethyl group as a reactive site makes it a useful building block for creating more complex isoquinoline derivatives. solubilityofthings.comnih.gov

This compound exhibits reactivity with a diverse range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines readily react with this compound to form the corresponding 6-(aminomethyl)isoquinoline derivatives. This reaction is a fundamental method for introducing nitrogen-containing substituents, which are prevalent in many biologically active isoquinoline alkaloids. nih.gov The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride generated.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiocyanates, are also effective in displacing the chloride. For instance, reaction with potassium thiocyanate (B1210189) can introduce a thiocyanatomethyl group, which can be a precursor for other sulfur-containing functionalities. These reactions are important for the synthesis of isoquinoline derivatives with potential applications in medicinal chemistry.

The table below summarizes typical nucleophilic substitution reactions involving chloromethylated isoquinolines.

| Nucleophile | Reagent Example | Product Type | Solvent |

| Amine | Primary/Secondary Amine | 6-(Aminomethyl)isoquinoline | Polar aprotic (e.g., DMF) |

| Thiol | Thiol | 6-(Thioalkylmethyl)isoquinoline | Polar aprotic (e.g., DMF) |

| Azide | Sodium Azide | 6-(Azidomethyl)isoquinoline | Polar aprotic (e.g., DMF) |

| Cyanide | Potassium Cyanide | 6-(Cyanomethyl)isoquinoline | Polar aprotic (e.g., DMF) |

| Methoxide | Sodium Methoxide | 6-(Methoxymethyl)isoquinoline | Methanol |

Mechanism and Scope of Displacement Reactions at the Chloromethyl Moiety

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring itself can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents.

In the absence of strong directing groups, electrophilic substitution on the isoquinoline ring system preferentially occurs on the carbocyclic ring at positions C-5 and C-8. iust.ac.irimperial.ac.uk The presence of the chloromethyl group at C-6 modifies this pattern. As a weak ortho-, para-directing group, the -CH₂Cl substituent will direct incoming electrophiles to the positions ortho (C-5 and C-7) and para (no para position available) to itself.

Therefore, for this compound, electrophilic attack is expected to be directed primarily to the C-5 and C-7 positions of the isoquinoline ring. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions, which can influence the relative amounts of the 5- and 7-substituted isomers. For example, nitration of benzyl (B1604629) chloride yields a majority of the para-substituted product, with a smaller amount of the ortho-isomer. stackexchange.com By analogy, nitration of this compound would be expected to favor substitution at the C-5 and C-7 positions.

Influence of the Chloromethyl Substituent on Ring Activation/Deactivation

Oxidation and Reduction Chemistry of this compound

The this compound molecule possesses sites amenable to both oxidation and reduction.

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation to isoquinoline-6-carboxaldehyde can be achieved using oxidizing agents like manganese dioxide (MnO₂). google.com Further oxidation to isoquinoline-6-carboxylic acid can be accomplished with stronger oxidizing agents. The isoquinoline nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloromethyl group can be reduced to a methyl group. This transformation can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a suitable catalyst. This provides a synthetic route to 6-methylisoquinoline (B1300163).

The following table summarizes the oxidation and reduction products of this compound.

| Reaction Type | Reagent Example | Functional Group Transformation | Product |

| Oxidation | Manganese Dioxide (MnO₂) | -CH₂Cl → -CHO | Isoquinoline-6-carboxaldehyde |

| Oxidation | Potassium Permanganate (KMnO₄) | -CH₂Cl → -COOH | Isoquinoline-6-carboxylic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | -CH₂Cl → -CH₃ | 6-Methylisoquinoline |

Selective Oxidation of the Isoquinoline Nitrogen

The nitrogen atom in the isoquinoline ring of this compound can undergo selective oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracids. The resulting isoquinoline N-oxides are valuable intermediates in organic synthesis. scribd.com For instance, the oxidation of the isoquinoline nitrogen can be a key step in the synthesis of more complex molecules, including those with potential biological activity. One study describes the synthesis of isoquinolinequinone N-oxides, where the N-oxidation was a crucial step in creating a library of compounds evaluated for their anticancer properties. acs.org

The general mechanism for the N-oxidation of isoquinoline involves the electrophilic attack of the oxidizing agent on the lone pair of electrons of the nitrogen atom.

Table 1: Conditions for N-Oxidation of Isoquinoline Derivatives

| Oxidizing Agent | Solvent | Reaction Conditions | Reference |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (B109758) | Room Temperature | acs.org |

| Peracetic acid | Acetic acid | Not specified | scribd.com |

It is important to note that the presence of the chloromethyl group can influence the reactivity of the isoquinoline ring towards oxidation. The electron-withdrawing nature of the chloromethyl group may slightly deactivate the ring, potentially requiring specific reaction conditions to achieve efficient N-oxidation.

Reduction of the Isoquinoline Ring System

The isoquinoline ring system in this compound can be reduced to yield tetrahydroisoquinoline derivatives. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of chemical reducing agents like sodium borohydride.

A study on the synthesis of a novel series of isoquinoline-based CXCR4 antagonists involved the reduction of a related isoquinoline derivative to its tetrahydroisoquinoline form. mdpi.com In a different context, the reduction of a 3,4-dihydroisoquinoline (B110456) intermediate, formed via a Bischler-Napieralski reaction, to the corresponding tetrahydroisoquinoline was a key step in a multi-step synthesis. researchgate.net

The choice of reducing agent and reaction conditions can influence the selectivity of the reduction. For example, catalytic hydrogenation with catalysts like platinum or palladium on carbon is often effective for the complete reduction of the heterocyclic ring.

Advanced Mechanistic Investigations

A deeper understanding of the reactions involving this compound requires advanced mechanistic investigations, including the elucidation of reaction intermediates and kinetic and thermodynamic studies of reaction pathways.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step process of a chemical transformation. In reactions involving this compound, several types of intermediates can be postulated and, in some cases, detected or inferred through experimental evidence.

Iminium Ions: In reactions such as the Bischler-Napieralski reaction, which leads to the formation of dihydroisoquinolines, iminium ions are key intermediates. researchgate.net These electrophilic species are formed by the cyclization of an N-acylphenethylamine precursor and are subsequently reduced to afford the final product.

N-Ylides: Isoquinolinium N-ylides can be generated from isoquinoline derivatives and act as 1,3-dipoles in cycloaddition reactions to form complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. researchgate.net

Radical Cations: In some oxidative reactions, radical cation intermediates can be formed from tetrahydroisoquinoline derivatives. nih.gov

Zwitterionic Intermediates: Reactions involving isoquinoline and certain reagents can proceed through zwitterionic intermediates, as investigated by DFT calculations in related systems. acs.org

The use of halogenated solvents in the isolation of natural products containing an isoquinoline core has been shown to sometimes lead to the formation of N-chloromethyl derivative artifacts, highlighting the reactivity of the isoquinoline nitrogen and the potential for intermediate formation. mdpi.com

Table 2: Key Intermediates in Isoquinoline Chemistry

| Intermediate Type | Generating Reaction Type | Significance | References |

| Iminium Ion | Bischler-Napieralski Cyclization | Electrophilic species leading to ring formation. | researchgate.net |

| Isoquinolinium N-Ylide | 1,3-Dipolar Cycloaddition | Formation of fused heterocyclic systems. | researchgate.net |

| Radical Cation | Oxidative Reactions | Involved in electron transfer processes. | nih.gov |

| Zwitterionic Intermediate | Reactions with specific reagents | Can influence reaction pathways and regioselectivity. | acs.org |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions. Such studies can help to distinguish between different possible reaction pathways and to optimize reaction conditions.

For instance, the balance between kinetic and thermodynamic control is a significant factor in certain quinoline (B57606) and isoquinoline syntheses. scribd.comresearchgate.net In some reactions, a kinetically favored product may form faster at lower temperatures, while a thermodynamically more stable product may be obtained at higher temperatures or after longer reaction times.

A study on the synthesis of Mg-doped LiMn2O4 nanoparticles, while not directly related to this compound, provides a framework for how kinetic and thermodynamic parameters can be determined from experimental data. mdpi.com This involves analyzing the thermal decomposition of precursors to understand the energy barriers and stability of intermediates and products. mdpi.com

While specific kinetic and thermodynamic data for reactions of this compound are not extensively detailed in the provided search results, the principles of these studies are broadly applicable. For example, the relative stability of different regioisomers in substitution reactions on the isoquinoline ring would be governed by thermodynamic factors, while the rate at which these isomers are formed would be under kinetic control.

Derivatization and Synthesis of Advanced Isoquinoline Structures Utilizing 6 Chloromethyl Isoquinoline

Construction of Complex Polycyclic Isoquinoline (B145761) Frameworks

The fusion of additional rings onto the isoquinoline core leads to polycyclic frameworks with unique three-dimensional structures and properties. 6-(Chloromethyl)isoquinoline is a key precursor in reactions designed to build these complex systems.

Annulation Reactions Leading to Fused Ring Systems

Annulation, or ring-forming, reactions are fundamental in creating polycyclic aromatic hydrocarbons and heterocyclic systems. The chloromethyl group at the C-6 position of isoquinoline provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to the formation of fused ring systems. slideshare.net For instance, derivatives of this compound can undergo intramolecular Friedel-Crafts-type reactions or other cyclization pathways to generate novel polycyclic structures.

A notable example involves the synthesis of dihydrobenzo[b]pyrimido[4,5-e] Current time information in Bangalore, IN.diva-portal.orgthiazepines, where a related chloromethylpyrimidine derivative undergoes heterocyclization. scispace.com While not directly involving this compound, this highlights the utility of the chloromethyl group in forming fused heterocyclic systems. Another relevant strategy is the Pomeranz-Fritsch synthesis, which, although challenging, can produce isoquinolines substituted at various positions, setting the stage for subsequent annulation reactions. researchgate.net

Cascade and Multi-Component Reactions for Structural Elaboration

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) offer efficient pathways to complex molecules from simple starting materials in a single synthetic operation. mdpi.comfrontiersin.org These reactions minimize waste and purification steps, making them highly desirable in modern organic synthesis. The reactivity of the chloromethyl group in this compound makes it an ideal participant in such transformations.

For example, a multi-component reaction involving an isoquinoline, an allenoate ester, and an activated ketone can lead to the formation of pyrido[2,1-b]-1,3-oxazine derivatives. uzhnu.edu.ua Similarly, MCRs involving isoquinoline as a nucleophilic trigger can afford spirooxazino isoquinoline derivatives. researchgate.net These examples underscore the potential for developing cascade and multi-component strategies that incorporate this compound to build elaborate polycyclic frameworks.

Synthesis of Diversely Substituted Isoquinoline Analogues

The introduction of a variety of substituents onto the isoquinoline ring is crucial for fine-tuning its biological and material properties. The chloromethyl group of this compound is a key functional handle for achieving this diversification.

Functional Group Interconversions of the Chloromethyl Moiety

The chloromethyl group is readily transformed into a wide range of other functional groups, providing access to a diverse library of 6-substituted isoquinolines. chemistry-chemists.com These interconversions are often high-yielding and can be achieved under mild conditions.

Common transformations include:

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles such as amines, alcohols, thiols, and cyanide, leading to the corresponding aminomethyl, alkoxymethyl, thiomethyl, and cyanomethyl derivatives. For example, 1-(chloromethyl)isoquinolines have been coupled with amines in the presence of a base to yield more complex structures. mdpi.com

Oxidation: The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid, which are themselves versatile functional groups for further derivatization.

Reduction: Reduction of the chloromethyl group can yield the corresponding 6-methylisoquinoline (B1300163).

Formation of Organometallic Reagents: The chloromethyl group can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then react with various electrophiles.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the introduction of a vast array of functionalities at the 6-position. mdpi.com

Introduction of Diverse Substituents at C-1, C-3, C-4, and N-2 Positions

While the chloromethyl group at C-6 provides a primary site for modification, modern synthetic methods allow for the introduction of substituents at other positions of the isoquinoline ring, starting from a this compound core. nih.gov

C-1 Position: The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack, especially after N-alkylation or N-oxidation. thieme-connect.de Reissert-Henze-type reactions can be employed to introduce various substituents at this position.

C-3 and C-4 Positions: Directed metalation-substitution strategies can be used to functionalize the C-3 and C-4 positions. harvard.edu For instance, lithiation of the isoquinoline ring followed by quenching with an electrophile can introduce a substituent at a specific position.

N-2 Position: The nitrogen atom of the isoquinoline ring can be readily alkylated or acylated to form quaternary isoquinolinium salts or N-acylisoquinolinium species, which can then undergo further reactions.

The combination of derivatization at the C-6 position via the chloromethyl group and the introduction of substituents at other positions allows for the synthesis of a vast array of highly functionalized isoquinoline analogues.

Development of Novel Heterocyclic Systems Incorporating the Isoquinoline Core

The isoquinoline nucleus can be incorporated into larger, more complex heterocyclic systems. This compound serves as a valuable starting material for the construction of these novel architectures.

One approach involves using the chloromethyl group as a linker to connect the isoquinoline core to another heterocyclic ring. For example, the chloromethyl group can react with a nucleophilic position on another heterocycle to form a new C-N, C-O, or C-S bond, thereby creating a hybrid molecule. The synthesis of pyrazino[2,1-a]isoquinoline derivatives provides an example of building a new heterocyclic ring onto the isoquinoline framework. nih.gov

Furthermore, the functional groups derived from the chloromethyl moiety can participate in cyclization reactions to form new rings fused to the isoquinoline system or linked to it via a spirocyclic center. For instance, an amino group introduced via the chloromethyl group could undergo condensation with a carbonyl compound to form a new heterocyclic ring.

The development of such novel heterocyclic systems is of great interest in drug discovery and materials science, as these molecules often exhibit unique biological activities and physical properties.

Synthesis of Isoquinoline-Fused Heterocycles (e.g., Benzimidazoles, Thiazoles)

The synthesis of heterocycles fused to the isoquinoline core often involves the strategic annulation of a new ring onto the existing bicyclic framework. While direct, documented examples of fusing benzimidazole (B57391) or thiazole (B1198619) rings onto isoquinoline starting specifically from this compound are not extensively reported, established synthetic principles allow for the rational design of such transformations. The chloromethyl group can be elaborated into functionalities that are precursors for classical heterocycle syntheses.

Thiazole Ring Fusion:

A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. To construct a thiazole fused at the [5,4-f] or [7,8-f] position of the isoquinoline ring, this compound could be theoretically converted into a key intermediate such as a 6-amino-7-thiocyanatoisoquinoline or a 7-amino-6-thiocyanatoisoquinoline.

Alternatively, a more direct conceptual approach involves converting the this compound into a thioamide derivative, which can then be cyclized. For instance, displacement of the chloride with a cyanide group, followed by reaction with hydrogen sulfide, would yield isoquinoline-6-yl-thioacetamide. This intermediate, upon functionalization of an adjacent position on the isoquinoline ring (e.g., C5 or C7) with a leaving group, could undergo intramolecular cyclization to form a thiazolo[4,5-f]isoquinoline or thiazolo[5,4-f]isoquinoline (B11908580) system. While the synthesis of thiazolo[4,5-f]isoquinolines has been accomplished starting from 5-aminoisoquinoline, this alternative pathway highlights the potential utility of the 6-chloromethyl handle. arkat-usa.org

A plausible, though not explicitly documented, reaction could involve the reaction of this compound with a binucleophile like thiobiuret (B3050041) to construct a fused thiazole ring with further substitution.

Benzimidazole Ring Fusion:

The construction of a benzimidazole ring typically requires the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis). To apply this to the isoquinoline framework using this compound, the starting material would first need to be elaborated to incorporate both an o-diamine functionality and a reactive carbonyl equivalent.

A hypothetical pathway could involve the nitration of this compound at the 5- and 7-positions, followed by conversion of the chloromethyl group to a carboxylic acid or aldehyde. Subsequent reduction of the nitro groups to amines would generate an ortho-diamino isoquinoline derivative, primed for intramolecular cyclization to form a benzimidazole fused to the isoquinoline core. The specific isomer formed would depend on the regioselectivity of the nitration and subsequent steps. It is important to note that most documented syntheses of benzimidazo[2,1-a]isoquinolines proceed through different mechanisms, such as the palladium-catalyzed cyclization of 2-alkynylphenyl-substituted benzimidazoles. clockss.org

Bridging Reactions and Macrocyclization Strategies

The electrophilic nature of the benzylic chloride in this compound makes it an ideal anchor point for bridging reactions and the formation of macrocycles. These strategies are crucial in supramolecular chemistry and in the development of therapeutic agents that target large protein-protein interfaces.

Bridging Reactions:

Bridging reactions involve linking two or more molecular units. This compound can be used to connect to another molecular scaffold containing a suitable nucleophile. If the second scaffold also contains a reactive site, complex polycyclic systems can be constructed. For example, the reaction of two equivalents of this compound with a dinucleophile, such as a dithiol or a diamine, would lead to the formation of a symmetrical bridged compound containing two isoquinoline units.

| Reactant 1 | Reactant 2 (Dinucleophile) | Bridge Linkage | Product Type |

| This compound | Ethane-1,2-dithiol | Thioether | Symmetrical Bridged Dimer |

| This compound | Piperazine | Amine | Symmetrical Bridged Dimer |

| This compound | Hydroquinone | Ether | Symmetrical Bridged Dimer |

Macrocyclization Strategies:

Macrocyclization is a key strategy in modern drug discovery. The formation of large rings often imparts conformational rigidity and can enhance binding affinity and cell permeability. A common method for macrocyclization is the intramolecular reaction between an electrophilic center and a nucleophilic center tethered by a flexible linker.

This compound is well-suited for this "ring-closing" step. A linear precursor can be synthesized that contains the isoquinoline moiety at one end and a nucleophile (e.g., thiol, amine, or alcohol) at the other. Under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, the nucleophile attacks the chloromethyl group, displacing the chloride and closing the ring to form a macrocycle. The thioether linkage, formed by the reaction with a cysteine residue's thiol group, is a particularly common and robust bond in macrocyclic peptide chemistry. mdpi.comchemrxiv.org

A representative, though hypothetical, strategy for a peptide-based macrocycle is outlined below:

Functionalization: Synthesize a linker molecule with a carboxylic acid at one end and a protected nucleophile (e.g., Fmoc-protected aminothiol) at the other.

Coupling: Couple the carboxylic acid of the linker to the N-terminus of a solid-phase-supported peptide.

Attachment of Isoquinoline: Couple the deprotected nucleophile of the linker to the chloromethyl group of this compound.

Cleavage and Cyclization: Cleave the linear peptide-isoquinoline conjugate from the solid support and induce macrocyclization via nucleophilic attack of a side-chain nucleophile (e.g., from a cysteine or lysine (B10760008) residue) on the this compound handle.

This approach allows for the incorporation of the rigid, aromatic isoquinoline scaffold into a flexible macrocyclic structure, a design principle often used to create potent and specific biological inhibitors.

Computational and Theoretical Chemistry Studies on 6 Chloromethyl Isoquinoline

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For 6-(chloromethyl)isoquinoline, these studies focus on its optimized geometry and the electronic distribution across the bicyclic aromatic system.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. ijarset.com Methods like Density Functional Theory (DFT), often with functionals such as B3LYP, and semi-empirical methods are employed to perform these calculations. ijarset.comnih.gov For this compound, the primary focus of conformational analysis is the rotational barrier around the single bond connecting the chloromethyl group to the isoquinoline (B145761) ring at the C6 position.

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The planarity of the isoquinoline ring is a key feature, while the chloromethyl substituent introduces a degree of flexibility. The stereochemistry and relative stability of different conformers are determined by analyzing the potential energy surface as the C-C bond rotates. uzhnu.edu.ua In related fused heterocyclic systems, DFT has been successfully used for geometry optimization to determine the most stable diastereomers. uzhnu.edu.ua

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (in ring) | Bond lengths within the aromatic isoquinoline core. | ~1.37 - 1.42 Å |

| C-N (in ring) | Bond lengths of the carbon-nitrogen bonds in the pyridine (B92270) moiety. | ~1.33 - 1.38 Å |

| C6-C(H2Cl) | Bond length between the isoquinoline ring and the chloromethyl carbon. | ~1.51 Å |

| C-Cl | Bond length of the carbon-chlorine bond. | ~1.79 Å |

| Ring Bond Angles | Internal angles of the fused six-membered rings. | ~118° - 122° |

| C6-C-Cl Angle | Bond angle of the chloromethyl substituent. | ~109.5° |

Note: The values in the table are representative and can vary depending on the level of theory and basis set used for the calculation.

The electronic structure of this compound is characterized by its 10-pi electron aromatic system, which is influenced by the electron-withdrawing nature of both the ring nitrogen and the chloromethyl substituent. thieme-connect.de Computational methods can map the electron density, revealing how it is distributed across the molecule.

Aromaticity, a key feature of the isoquinoline core, can be quantified using several computational descriptors:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the aromatic ring. Large negative NICS values are indicative of strong aromatic character. acs.org For this compound, NICS calculations would be performed for both the benzene (B151609) and pyridine rings to assess their individual aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric parameter of bond length alternation. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. researchgate.net

Electronic Delocalization Index (PDI): Derived from the theory of Atoms in Molecules (AIM), this index measures the extent of electron sharing between atoms, providing a direct measure of electron delocalization. acs.org

These investigations help to understand how the chloromethyl group at the 6-position modulates the electronic properties and aromatic stability of the parent isoquinoline system.

Geometry Optimization and Conformational Analysis

Computational Studies of Chemical Reactivity and Selectivity

Computational chemistry is instrumental in predicting how and where a molecule will react. By modeling reaction profiles and analyzing molecular orbitals, researchers can gain a deep understanding of the chemical behavior of this compound.

To understand a chemical reaction, chemists computationally map the potential energy surface (PES), which describes the energy of the system as the reactants are converted into products. chemrxiv.org Key points on this surface are the reactants, products, intermediates, and, most importantly, the transition states—the highest energy points along a reaction pathway. numberanalytics.com

For this compound, computational studies can predict the feasibility of various reactions, such as:

Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic attack. Calculations can model the reaction pathway (e.g., SN1 or SN2 mechanisms), identify the transition state structure, and calculate the activation energy, which determines the reaction rate.

Electrophilic Aromatic Substitution: The isoquinoline ring can undergo substitution by electrophiles. Computational models can predict the most likely site of attack (regioselectivity) by comparing the activation energies for substitution at different positions on the ring.

By comparing the activation energies of competing pathways, Transition State Theory (TST) can be used to predict reaction outcomes, including product ratios and yields. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. nih.govimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO: The highest energy orbital containing electrons. Its location on the molecule indicates the most probable sites for electrophilic attack (nucleophilic regions). Its energy level relates to the molecule's ability to donate electrons.

LUMO: The lowest energy orbital without electrons. Its location points to the most probable sites for nucleophilic attack (electrophilic regions). Its energy level relates to the molecule's ability to accept electrons.

For this compound, the HOMO is expected to be distributed primarily on the aromatic ring system, while the LUMO may have significant contributions from the C-Cl antibonding orbital and the pyridine ring, making these sites susceptible to nucleophiles. The energy gap between the HOMO and LUMO (ΔEgap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. ijarset.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijarset.comresearchgate.net

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. ijarset.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. ijarset.com |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; soft molecules are more reactive. ijarset.com |

| Electrophilicity Index (ω) | μ²/ (2η) where μ ≈ -(EHOMO + ELUMO)/2 | Measures the propensity of a species to accept electrons; a global electrophilic power index. ijarset.com |

These indices provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Prediction of Reaction Pathways and Transition States

Advanced Modeling Techniques for Isoquinoline Systems

Beyond fundamental structural and reactivity analysis, advanced modeling techniques are applied to understand the behavior of isoquinoline derivatives in more complex biological and chemical systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com Computational descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), topological, and steric parameters, are calculated for a set of isoquinoline derivatives. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. japsonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. researchgate.net For isoquinoline derivatives, which are common scaffolds in medicinal chemistry, docking simulations are used to understand their binding mode to therapeutically relevant targets. nih.gov These studies can reveal key interactions, such as hydrogen bonds or pi-stacking, that are crucial for biological activity and help in the rational design of new drugs.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods are hybrid techniques used to study reactions in very large systems, such as enzymes. rwth-aachen.de The reactive core of the system (e.g., the isoquinoline substrate and the enzyme's active site) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of reaction mechanisms within a biological environment. rwth-aachen.de

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

A review of the current scientific literature reveals a significant number of DFT studies have been conducted on the parent isoquinoline molecule and its various derivatives. nih.govnih.gov These studies explore properties like molecular structure, vibrational assignments, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. researchgate.net For instance, research on isoquinoline itself has employed the B3LYP technique with a 6-311++G(d, p) basis set to determine its dipole moment and rotational constants. nih.gov Other studies have focused on different substituted isoquinolines to understand how various functional groups influence the electronic properties of the isoquinoline core for applications in fields like medicinal chemistry. nih.govmdpi.com

Molecular Dynamics Simulations (for studying structural behavior)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govscielo.br This technique allows researchers to observe the conformational changes, stability, and interaction dynamics of a molecule in a simulated environment, often mimicking physiological conditions. scielo.br

MD simulations have been effectively used to study the behavior of various heterocyclic compounds, including derivatives of quinoline (B57606) and isoquinoline, often in the context of their interaction with biological targets like enzymes or receptors. nih.govrsc.orgnih.gov These simulations can provide crucial information on the stability of protein-ligand complexes, residue flexibility, and binding free energies. nih.gov

As with DFT studies, a comprehensive search of the scientific literature did not yield specific molecular dynamics simulation studies focused exclusively on the structural behavior of This compound . While MD simulations have been performed on related isoquinoline structures to explore their potential as therapeutic agents, dedicated research detailing the conformational analysis or dynamic properties of this compound in isolation or in complex with other molecules could not be located. nih.gov

Advanced Characterization Techniques in Research for 6 Chloromethyl Isoquinoline and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are fundamental tools for determining the molecular structure of 6-(Chloromethyl)isoquinoline and its derivatives. These methods probe the atomic and molecular energy levels, providing a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to characterize this compound and its derivatives. emerypharma.com

1D NMR (¹H and ¹³C):

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For isoquinoline (B145761) derivatives, characteristic signals are observed for the aromatic protons on the isoquinoline core and the protons of the chloromethyl group. For instance, in a derivative of 1-(chloromethyl)isoquinoline, the protons of the chloromethyl group (CH₂Cl) typically appear as a singlet. mdpi.com

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in a molecule. In the case of this compound derivatives, distinct signals would be expected for the carbons of the isoquinoline ring system and the chloromethyl substituent. mdpi.com The chemical shifts of these carbons provide valuable information about their electronic environment. wiley.com

2D NMR (COSY, HSQC, HMBC): To resolve complex structures and unambiguously assign all proton and carbon signals, 2D NMR techniques are indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com It is instrumental in piecing together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a 1-(Chloromethyl)isoquinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂Cl | 5.09 (s, 2H) | 45.7 |

| Aromatic H | 8.34 (d, 1H), 7.50 (d, 1H), 7.42 (s, 1H), 7.09 (s, 1H) | 153.1, 153.0, 150.6, 141.0, 133.8, 122.7, 120.7, 105.4, 103.2 |

Data is for 1-(chloromethyl)-6,7-dimethoxyisoquinoline in CDCl₃. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scienceready.com.au It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

Mass Spectrometry (MS): Standard MS provides the molecular weight of the compound, which is a critical piece of information for identification. The fragmentation pattern, which shows the masses of smaller pieces of the molecule that break off during ionization, can provide valuable structural clues. savemyexams.com For isoquinoline alkaloids, characteristic fragmentation behaviors have been systematically investigated. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This high precision allows for the determination of the exact elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. researchgate.net For example, the calculated mass for the protonated molecule [M+H]⁺ of a 6-fluoro-1-(chloromethyl)isoquinoline derivative was found to be 196.0324, with the experimental value being 196.0316, confirming the elemental composition. mdpi.com

Table 2: HRMS Data for a 1-(Chloromethyl)isoquinoline Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline | C₁₂H₁₂ClNO₂ | 238.0629 | 238.0631 |

Data obtained via ESI-Q-TOF. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. itwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. itwreagents.com Different types of bonds (e.g., C-H, C=N, C-Cl) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. For this compound, characteristic peaks would be expected for the aromatic C-H stretching and bending, the C=N stretching of the isoquinoline ring, and the C-Cl stretching of the chloromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. libretexts.org The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated π-electron systems within the molecule. rsc.org The isoquinoline ring system, being aromatic, exhibits characteristic UV absorption bands. nist.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating mixtures of compounds and for assessing the purity of a synthesized substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. torontech.com It is widely used to assess the purity of synthesized this compound derivatives. koreascience.kr

In a typical HPLC analysis, a solution of the compound is pumped through a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. google.com A detector at the end of the column measures the amount of each component as it elutes.

For purity assessment, a single, sharp peak in the resulting chromatogram is indicative of a pure compound. torontech.com The area under the peak is proportional to the concentration of the compound. By using a reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, and a UV detector, the purity of this compound derivatives can be accurately determined.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(Chloromethyl)isoquinoline |

| 1-(Chloromethyl)-6,7-dimethoxyisoquinoline |

| 6-Fluoro-1-(chloromethyl)isoquinoline |

| Acetonitrile |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its derivatives. amherst.edusci-hub.se It allows for the rapid qualitative analysis of reaction mixtures, helping researchers to determine the consumption of starting materials, the formation of products, and the presence of any byproducts. amherst.edu

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. amherst.edu The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. amherst.edu

In the context of reactions with this compound derivatives, TLC is performed on commercially available silica gel plates. osti.gov Visualization of the separated spots on the TLC plate is commonly achieved under short-wavelength ultraviolet (UV) light (254 nm). osti.gov This technique is effective because isoquinoline and its derivatives are often UV-active due to their aromatic nature.

The choice of the mobile phase, or eluent system, is critical for achieving good separation. The polarity of the eluent is adjusted to control the movement of the compounds up the TLC plate. A common eluent system used for analyzing reactions of isoquinoline derivatives is a mixture of ethyl acetate (B1210297) and hexanes. osti.gov The ratio of these solvents can be varied to optimize the separation of compounds with different polarities. For instance, increasing the proportion of the more polar ethyl acetate will cause polar compounds to travel further up the plate.

In some synthetic procedures involving isoquinoline derivatives, reaction completion is monitored by TLC analysis. acs.orgepo.org For example, in the synthesis of new tetrahydro osti.govgoogle.comoxazinothieno[2,3-c]isoquinoline and its pyrimidine (B1678525) derivatives, TLC was used to characterize the newly synthesized compounds. researchgate.net

Table 1: Representative TLC Systems for this compound and its Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Application | Reference |

| Silica Gel | Ethyl acetate/Hexanes | UV light (254 nm) | Monitoring synthesis of indolo[2,1-a]isoquinolines | osti.gov |

| Silica Gel | Dichloromethane (B109758)/Ethyl acetate (95:5) | Not specified | Purification of a triazole derivative | mdpi.com |

| Silica Gel | Dichloromethane/Ethyl acetate (80:20) | Not specified | Purification of an isoquinoline derivative | mdpi.com |

| Silica Gel | Hexane/Ethyl acetate (7:3) | Not specified | Purification of a nitril derivative | sci-hub.se |

| Silica Gel | Hexane/Ethyl acetate (9:1) | Not specified | Purification of a yellow solid product | sci-hub.se |

Column Chromatography for Purification

Following a chemical reaction, the crude product containing the desired this compound derivative often needs to be purified to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a preparative technique widely employed for this purpose in a research setting.

This method utilizes a glass column packed with a stationary phase, most commonly silica gel. mdpi.com The crude reaction mixture is loaded onto the top of the column, and a solvent or solvent mixture, known as the eluent, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, leading to their separation.

For the purification of this compound and its derivatives, silica gel is the standard stationary phase. osti.govacs.org The choice of eluent is crucial for successful purification and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). sci-hub.se Mixtures of hexanes and ethyl acetate are very common eluents, with the polarity being adjusted by changing the ratio of the two solvents to achieve optimal separation. osti.govgoogle.comrsc.org For instance, a crude residue can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. osti.gov In another example, purification was achieved using a Biotage System with a 40S column packed with 32-63 µm silica, and an eluent of ethyl acetate/hexanes (1:3). google.com

In some cases, a gradient elution is used, where the polarity of the eluent is gradually increased during the chromatography process. This can be effective for separating compounds with a wide range of polarities.

Table 2: Examples of Column Chromatography Systems for the Purification of this compound Derivatives

| Stationary Phase | Eluent System | Compound Type Purified | Reference |

| Silica Gel | Ethyl acetate/Hexanes | Indolo[2,1-a]isoquinolines | osti.gov |

| Silica Gel (32-63 µm) | Ethyl acetate/Hexanes (1:3) | Ethyl 3-(chloromethyl)-8,9-dimethoxy-2-(3-methoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate | google.com |

| Silica Gel | Isohexanes/Ethyl acetate (3:2) | 6-bromo-1-(chloromethyl)isoquinoline (B13655124) derivative | google.com |

| Silica Gel | Petrol ether/Ethyl acetate (100:1) | 1-(2-(Chloromethyl)phenyl)-3-phenylprop-2-yn-1-one | acs.org |

| Silica Gel (70–230 mesh) | Dichloromethane/Ethyl acetate (95:5) | Triazole derivative | mdpi.com |

| Silica Gel | Hexane/Ethyl acetate (95:5) | (S)-(3-isobutyl-3,4-dihydroisoquinolin-1-yl)(phenyl)methanone | rsc.org |

| Silica Gel | Heptanes/Ethyl acetate (85:15) | Orange oil derivative | dtu.dk |

| Silica Gel | Dichloromethane/Methanol (9:1) | Brown crystal derivative | dtu.dk |

| Silica Gel | Hexane/Ethyl acetate (7:3) | Alcohol derivative 5 | sci-hub.se |

Applications in Materials Science Research

Design and Synthesis of Isoquinoline-Based Advanced Materials

The isoquinoline (B145761) scaffold is a key component in the design of novel functional materials. The ability to modify the isoquinoline structure allows for precise control over the material's final characteristics. amerigoscientific.com Isoquinoline-based polymers and copolymers, for instance, have been investigated for their potential in creating a new generation of specialized materials. amerigoscientific.com The compound 6-(chloromethyl)isoquinoline is specifically noted as a building block within the material science sector, particularly for creating optical and electronic materials. bldpharm.com

The delocalized π-electron system of the isoquinoline ring is fundamental to its application in conductive and optical materials. This feature facilitates electron mobility, a prerequisite for electrical conductivity, and allows for interactions with light, which is essential for optical applications. amerigoscientific.com Isoquinoline derivatives are used to create polymers and copolymers with specific conductive properties. amerigoscientific.com

In the realm of optical materials, isoquinoline derivatives have been incorporated into fluorescent brighteners and other functional dyes. google.com The inherent fluorescence of the isoquinoline nucleus can be tuned by chemical modification, making it a suitable component for materials that need to absorb or emit light at specific wavelengths. Organic π-conjugated molecules, which often feature nitrogen-containing heterocyclic systems like isoquinoline, are heavily studied as donor-acceptor structures for optoelectronic applications. researchgate.net The chloromethyl group on this compound provides a convenient attachment point to polymerize these units or graft them onto other molecular scaffolds.

Table 1: Research Findings on Isoquinoline Derivatives in Advanced Materials This table is interactive. You can sort and filter the data.

| Material Type | Isoquinoline Derivative Role | Resulting Property | Research Context |

|---|---|---|---|

| Conductive Polymers | Monomeric building block | Electrical conductivity | Creation of materials with tailored electronic properties. amerigoscientific.com |

| Optical Materials | Core fluorophore | Tunable fluorescence, light emission | Development of fluorescent probes and materials for optoelectronic devices. bldpharm.comresearchgate.net |

| Fluorescent Brighteners | Chromophore component | Enhanced brightness/whiteness | Industrial applications requiring optical brightening agents. google.com |

The fluorescent properties of the isoquinoline core have been harnessed to develop highly sensitive chemical sensors. amerigoscientific.com While research often highlights the broader quinoline (B57606) family, the principles are directly applicable. For example, quinoline-based fluorescent sensors have been successfully designed for the detection of metal ions such as Zn²⁺. nanobioletters.com In these systems, a precursor like 2-(chloromethyl)quinoline (B1294453) hydrochloride, an isomer of the title compound, is used to link the quinoline fluorophore to a receptor unit that binds the target ion. nanobioletters.com The binding event alters the electronic environment of the fluorophore, causing a detectable change in fluorescence intensity. nanobioletters.com Similarly, sensors based on the 6-methylquinolinium moiety have been fabricated for glucose monitoring. researchgate.net

In optoelectronics, isoquinoline derivatives are utilized in the fabrication of devices like organic light-emitting diodes (OLEDs). google.com Patents describe organometallic compounds containing various isoquinoline groups as key components in the emissive layer of OLEDs. google.com The role of the isoquinoline ligand is to enhance the stability, efficiency, and color purity of the emitted light. The reactive nature of compounds like this compound allows them to be incorporated into larger, complex molecules designed for electroluminescent materials. google.com

Table 2: Isoquinoline/Quinoline Core in Sensor Technology This table is interactive. You can sort and filter the data.

| Sensor Target | Core Structure | Precursor Example | Detection Mechanism |

|---|---|---|---|

| Metal Ions (Zn²⁺) | Quinoline | 2-(Chloromethyl)quinoline hydrochloride | Fluorescence enhancement upon ion binding. nanobioletters.com |

Development of Conductive and Optical Materials

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The versatility and tunability of MOFs make them promising for applications in gas storage, separation, and catalysis. amerigoscientific.com

The synthesis of MOFs relies on the selection of appropriate organic linkers, also known as ligands. Isoquinoline derivatives are explicitly used as ligands in MOF synthesis. amerigoscientific.com The nitrogen atom in the isoquinoline ring can coordinate with metal ions, forming the nodes of the framework, while the rest of the molecule acts as the "strut" that defines the pore structure. amerigoscientific.com The compound this compound is specifically identified as a MOF ligand, highlighting its direct role in this area of materials chemistry. bldpharm.com The synthesis of MOFs often involves methods like solvothermal or hydrothermal reactions, where the metal salt and the organic ligand are dissolved in a solvent and heated to induce crystallization. mdpi.com

The chloromethyl group on the 6-position of the isoquinoline ring provides an additional layer of functionality. While the isoquinoline nitrogen participates in forming the primary framework, the -CH₂Cl group can remain as a functional pendant within the MOF pores. This reactive group can then be used for post-synthetic modification (PSM), a powerful technique where the properties of an existing MOF are altered by chemically transforming the functional groups on the organic linkers.

The ability to tailor the pore size and chemical environment within MOFs is crucial for their application. The choice of the organic ligand is a primary determinant of these properties. amerigoscientific.com The dimensions of the ligand itself, such as the length and rigidity of the isoquinoline molecule, directly influence the size and shape of the resulting pores. rsc.org

Furthermore, the use of functionalized ligands like this compound is a key strategy for engineering specific functionalities into the MOF. amerigoscientific.com The presence of reactive groups allows for the introduction of new chemical moieties that can fine-tune the surface properties of the pores for targeted applications. mdpi.com For example, a MOF constructed with this compound could be subsequently modified by reacting the chloromethyl group with an amine or thiol, thereby introducing basic or acidic sites. This tailoring of pore functionality is critical for applications such as selective CO₂ capture, where the framework must possess specific chemical affinity for the target gas molecule. researchgate.netrsc.org This approach allows for the creation of materials with highly specialized properties, such as enhanced selectivity or catalytic activity, by precisely controlling the chemical environment within the pores. mdpi.comresearchgate.net

Table 3: Impact of Ligand Functionalization on MOF Properties This table is interactive. You can sort and filter the data.

| Ligand | Functional Group | Potential Post-Synthetic Modification | Tailored MOF Property | Target Application |

|---|---|---|---|---|

| This compound | -CH₂Cl | Reaction with amines, thiols, azides | Introduction of basic, acidic, or clickable sites | Selective gas adsorption, catalysis, sensor arrays |

| Pyridyl-tetrazine | Tetrazine, Pyridyl N | N/A (Inherent functionality) | High affinity for CO₂ | Post-combustion CO₂ capture researchgate.netrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.